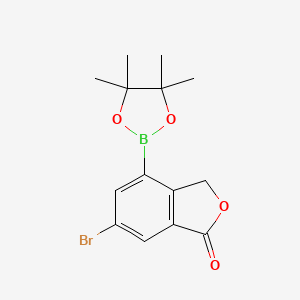
6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a bromine atom and a dioxaborolane group attached to a benzofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one typically involves a multi-step process. One common method includes the bromination of a benzofuran derivative followed by the introduction of the dioxaborolane group. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts like palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The reaction conditions are optimized to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of various substituted benzofuran derivatives.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction: Formation of oxidized or reduced benzofuran derivatives.
科学的研究の応用
6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The bromine atom and dioxaborolane group can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and molecular functions, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 6-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran
- 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one is unique due to its specific substitution pattern on the benzofuran ring
特性
IUPAC Name |
6-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BBrO4/c1-13(2)14(3,4)20-15(19-13)11-6-8(16)5-9-10(11)7-18-12(9)17/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPMKZUUJLLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2COC3=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BBrO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.99 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














